molecular formula C22H23N5O4 B2593518 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1207021-98-4

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2593518
M. Wt: 421.457
InChI Key: UQKCDFDTYJUZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has explored derivatives of the compound for their potential as anticancer agents. For example, a study designed and synthesized derivatives with different aryloxy groups attached to the pyrimidine ring, testing their anticancer activity across 60 cancer cell lines. One particular derivative demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).

Antimicrobial Applications

Derivatives of this compound have also been investigated for their antimicrobial properties. Research involving the synthesis of new heterocycles incorporating the antipyrine moiety, utilizing a related compound as a key intermediate, has led to the development of compounds with significant antimicrobial activities. Representative compounds from this research were tested and showed promising results as antimicrobial agents (Bondock et al., 2008).

Radioimaging Applications

Another interesting application involves the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, highlighting the compound's potential in diagnostic imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound of interest, has been reported as selective ligands for this protein, demonstrating the versatility of this chemical structure in various research applications (Dollé et al., 2008).

Heterocyclic Chemistry

The compound's structure serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds, underscoring its importance in medicinal chemistry and drug design. The versatility in reactivity allows for the creation of novel compounds with potential biological activities, including antimicrobial, antitumor, and analgesic properties (Shams et al., 2011).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-30-17-7-2-3-8-18(17)31-12-20(28)24-19-11-16(13-9-10-13)26-27(19)22-23-15-6-4-5-14(15)21(29)25-22/h2-3,7-8,11,13H,4-6,9-10,12H2,1H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKCDFDTYJUZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

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